Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone
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Overview
Description
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a heterocyclic compound that features a unique structure, combining both pyridine and pyrimidine rings with a phenylsulfanyl group. This compound, due to its multi-functional groups, is of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Chemistry:
Catalysis: : Serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of reactions.
Biology:
Antimicrobial Agents: : Exhibits potential antimicrobial properties, particularly against gram-positive bacteria.
Medicine:
Drug Development: : A scaffold for developing kinase inhibitors and other therapeutic agents.
Industry:
Materials Science: : Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Preparation Methods
Synthetic Routes:
Starting Materials: : The synthesis typically begins with a precursor such as 6-(phenylsulfanyl)pyrimidine.
Reactions
Step 1: : Nucleophilic substitution with 4-chloropyridine to introduce the pyridine ring.
Step 2: : Introduction of the methyl sulfone group through a sulfone forming reaction, such as oxidation of a methylthio intermediate with hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods:
Industrial production involves the scaling up of the synthetic routes described above, often optimized for yield and purity. Typically, batch or continuous flow reactors may be used, leveraging catalytic processes and automated systems to streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The phenylsulfanyl group can be oxidized to a sulfone using strong oxidizing agents.
Reduction: : Reduction of the pyridine ring can be achieved using agents like lithium aluminium hydride.
Substitution: : Halogenated derivatives can undergo nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent, such as dichloromethane.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Sodium hydride in dimethylformamide for nucleophilic substitution, or an acidic catalyst for electrophilic substitution.
Major Products:
Oxidation: : Formation of sulfone derivatives.
Reduction: : Formation of dihydropyridine compounds.
Substitution: : Various substituted pyrimidines and pyridines depending on the substituent introduced.
Mechanism of Action
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone acts by interacting with specific molecular targets, such as kinases in biological systems. The pyridine and pyrimidine rings allow it to bind to enzyme active sites, inhibiting activity. The sulfone group enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins.
Comparison with Similar Compounds
4-(2-Pyridyl)thiazole: : Features similar heterocyclic structures but different substituent groups.
2-(4-Pyridyl)pyrimidine: : Shares the pyrimidine-pyridine core but lacks the phenylsulfanyl group.
Phenylsulfanyl-pyrimidines: : Have the same phenylsulfanyl group but different core structures.
Uniqueness:
Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone stands out due to its combined functional groups, which provide unique reactivity patterns and a broad range of applications across various scientific fields. Its ability to form stable compounds and undergo selective reactions makes it a versatile compound in research and industrial applications.
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Properties
IUPAC Name |
4-(methylsulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-24(21,22)12-14-11-16(23-15-5-3-2-4-6-15)20-17(19-14)13-7-9-18-10-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXXOUTHPFSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=NC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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